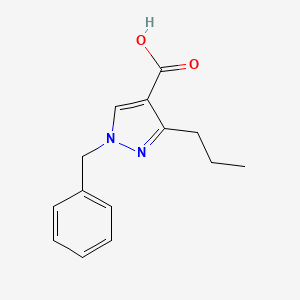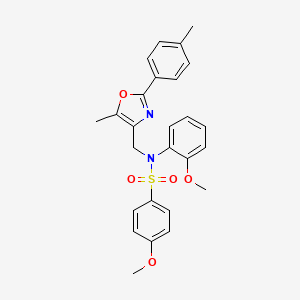
4-((3-bromo-4-hydroxy-5-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-bromo-4-hydroxy-5-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C28H23BrN2O6 and its molecular weight is 563.404. The purity is usually 95%.
BenchChem offers high-quality 4-((3-bromo-4-hydroxy-5-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-bromo-4-hydroxy-5-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Complex Formation : Highly substituted pyrazoles, which share structural similarities with the specified compound, have been synthesized and used as ligands to form complexes with platinum(II) and palladium(II) metal ions. These complexes are studied for their potential applications in catalysis and materials science, showcasing the utility of such compounds in creating intricate molecular architectures for specific chemical reactivity or physical properties (Budzisz, Małecka, & Nawrot, 2004).
Molecular Conformation and Hydrogen Bonding : The study of NH-pyrazoles and their tautomerism by X-ray crystallography reveals insights into hydrogen bonding patterns and molecular conformation. Such research enhances understanding of molecular interactions critical in the development of new materials and pharmaceuticals (Cornago et al., 2009).
Photophysical and Photochemical Applications
Photodynamic Therapy : New zinc phthalocyanine derivatives, synthesized and characterized for their photophysical and photochemical properties, have shown significant potential in photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yields, making them suitable for cancer treatment and other medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Metal Corrosion Inhibition : Schiff base compounds derived from similar molecular frameworks have been studied for their effectiveness in inhibiting the corrosion of steel in acidic environments. Such research has implications for materials science, especially in developing coatings or treatments that protect metals from corrosion (Emregül & Hayvalı, 2006).
Biomedical Applications
Biomedical Research : Compounds featuring a bromophenyl and methoxyphenyl group have been synthesized and investigated for their potential in regulating inflammatory diseases through docking studies. This highlights the role of such compounds in designing new drugs or therapeutic agents (Ryzhkova, Ryzhkov, & Elinson, 2020).
properties
IUPAC Name |
4-[(3-bromo-4-hydroxy-5-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2O6/c1-15-22(27(34)31(30(15)2)17-9-5-4-6-10-17)23(16-13-19(29)26(33)21(14-16)36-3)24-25(32)18-11-7-8-12-20(18)37-28(24)35/h4-14,23,32-33H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYUVYAFIFDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)Br)O)OC)C4=C(C5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2890154.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2890159.png)



![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2890164.png)
![dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890165.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2890168.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2890170.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2890172.png)

![N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2890176.png)
![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)